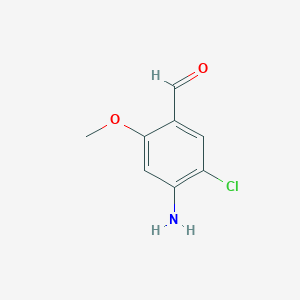

4-Amino-5-chloro-2-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLOCDKNDMVOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-4-Amino-5-chloro-2-methoxybenzaldehyde

<-4.0>

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino, chloro, methoxy, and aldehyde functional groups on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of the electron-donating amino and methoxy groups, alongside the electron-withdrawing chloro and aldehyde groups, dictates its reactivity and makes it a valuable precursor for creating targeted molecular architectures.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The Chemical Abstracts Service (CAS) number is a unique identifier that eliminates ambiguity.

The definitive CAS number for this compound is 145742-50-3 [1][2].

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 145742-50-3 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% - 97% | [1][2] |

| Storage Conditions | 2-8°C, protected from light, under inert gas | [2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is not commonly detailed as a standard laboratory preparation in publicly available literature, suggesting it is often synthesized as an intermediate within a larger multi-step synthesis. However, a logical synthetic pathway can be proposed based on fundamental organic chemistry principles, starting from more readily available precursors like 4-amino-2-methoxybenzoic acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route. The key steps involve electrophilic chlorination followed by the reduction of a carboxylic acid to an aldehyde.

Caption: Proposed synthesis of this compound.

Mechanistic Considerations

-

Step 1: Chlorination: The starting material, 4-amino-2-methoxybenzoic acid, possesses two strongly activating groups (amino and methoxy). These groups are ortho, para-directing. The position ortho to the amino group and meta to the methoxy group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic chlorination. Reagents like N-Chlorosuccinimide (NCS) provide a controlled source of electrophilic chlorine.

-

Step 2: Reduction: The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is common. A robust method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride) or an ester, which can then be reduced to the aldehyde using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This prevents further reduction to the alcohol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for pharmacologically active molecules. Its structure is a key component in the development of various therapeutic agents.

Precursor for Prokinetic Agents

This benzaldehyde derivative is primarily used in the synthesis of prokinetic agents, which are drugs that enhance gastrointestinal motility.[2] These drugs are often used to treat disorders like gastroparesis, dyspepsia, and gastroesophageal reflux disease (GERD). The benzamide derivatives synthesized from this aldehyde are known to interact with serotonin (5-HT) and dopamine (D2) receptors in the gut.[3]

Synthesis of Serotonin 5-HT3 and Dopamine D2 Receptor Antagonists

Research has shown that benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid (a close derivative of the title compound) can be used to create potent dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors.[3] These dual-action antagonists are investigated as potential broad-spectrum antiemetic agents, for example, to combat the nausea and vomiting induced by cancer chemotherapy.[3] The aldehyde functional group is a key handle for elaboration into the final drug structures, often through reductive amination or condensation reactions.

Role of Substituents in Pharmacological Activity

The specific substituents on the benzene ring are critical for biological activity.

-

The methoxy (-OCH₃) and chloro (-Cl) groups play significant roles in modulating the electronic properties and binding interactions of the final drug molecule with its target receptor.[4]

-

The amino (-NH₂) group is often a key site for further chemical modification, allowing for the attachment of various side chains that can fine-tune the drug's potency, selectivity, and pharmacokinetic properties.[3]

The following diagram illustrates the logical flow from the intermediate to its application.

Caption: Role of the intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, the following GHS hazard statements are likely applicable:

-

H302: Harmful if swallowed.[5]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

For long-term stability, it is recommended to store at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and amino groups.[2]

Conclusion

This compound (CAS No. 145742-50-3) is a high-value chemical intermediate with significant applications in medicinal chemistry. Its carefully arranged functional groups provide a versatile platform for the synthesis of complex drug molecules, particularly those targeting gastrointestinal disorders and chemotherapy-induced emesis. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel therapeutics.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [myskinrecipes.com]

- 3. scispace.com [scispace.com]

- 4. drughunter.com [drughunter.com]

- 5. 4-Amino-5-chloro-2-methoxybenzamide | C8H9ClN2O2 | CID 9834239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted benzaldehyde, its unique structural features make it a valuable building block in the development of novel therapeutic agents, particularly prokinetic drugs that enhance gastrointestinal motility.[1] This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its fundamental characteristics, handling, and potential applications.

Chemical Identity and Molecular Structure

This compound is a crystalline solid at room temperature. Its molecular structure consists of a benzene ring substituted with an aldehyde group, an amino group, a chlorine atom, and a methoxy group. This specific arrangement of functional groups dictates its reactivity and physical properties.

Molecular Formula: C₈H₈ClNO₂[1]

Molecular Weight: 185.61 g/mol [1]

CAS Number: 145742-50-3[1]

Synonyms:

-

5-Chloro-4-amino-2-methoxybenzaldehyde

The relationship between the starting materials, the final product, and a potential derivative is illustrated in the diagram below.

Caption: Synthetic relationship of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | Not available | |

| Appearance | Data not available | |

| Solubility | Data not available |

Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications. The lack of publicly available data on melting point, appearance, and solubility highlights an area for further experimental investigation.

Spectroscopic Data

Synthesis and Handling

Synthetic Approach

This compound is typically synthesized from its corresponding benzoic acid derivative, 4-amino-5-chloro-2-methoxybenzoic acid. The conversion of the carboxylic acid to an aldehyde can be achieved through a reduction reaction. A general workflow for such a transformation is outlined below. The causality behind this experimental choice lies in the need for a selective reduction of the carboxylic acid functional group to an aldehyde, without affecting the other substituents on the aromatic ring. This often requires the use of specific reducing agents and controlled reaction conditions to prevent over-reduction to the corresponding alcohol.

Caption: General workflow for the synthesis of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and safety of chemical reagents.

-

Storage: Store in a cool, dry place, typically between 2-8°C.[1] The compound should be protected from light and stored under an inert atmosphere to prevent degradation.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Safety and Toxicology

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach should be taken, drawing parallels from structurally related compounds.

Potential Hazards:

-

Skin and Eye Irritation: Similar aromatic aldehydes and amines can cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

-

Inhalation: If inhaled, move the person to fresh air and ensure they are in a position comfortable for breathing.

-

Ingestion: If swallowed, seek medical attention.

It is imperative for researchers to consult the specific SDS provided by the supplier before handling this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its structure is particularly relevant in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[1] The presence of the substituted benzaldehyde moiety allows for further chemical modifications to build more complex molecules with potential therapeutic activities.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. While some of its fundamental physical properties are known, a comprehensive experimental characterization, including its melting point, solubility, and detailed spectroscopic data, is still needed. This guide provides a foundational understanding of this compound, emphasizing safe handling and highlighting its primary application. Further research into its properties and synthetic methodologies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-amino-5-chloro-2-methoxybenzaldehyde, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, spectroscopic characterization, safety protocols, and its pivotal role in the creation of potent therapeutic agents.

Introduction: The Significance of a Substituted Benzaldehyde

This compound, with the CAS Number 145742-50-3, is an aromatic aldehyde that, while not a therapeutic agent itself, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1][2] Its unique substitution pattern—an amino group, a chloro atom, a methoxy group, and a formyl group on a benzene ring—provides a versatile scaffold for medicinal chemists. This arrangement of functional groups is particularly instrumental in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[1] The strategic placement of these substituents influences the molecule's reactivity and its ability to interact with biological targets, making it a valuable precursor in the synthesis of drugs for gastrointestinal disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 145742-50-3 | [1][2] |

| Boiling Point | 340.5±42.0°C at 760 mmHg | [1] |

| Storage | 2-8°C, protected from light, in an inert gas atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a more readily available starting material, such as p-aminosalicylic acid. The overall synthetic strategy involves the protection and modification of functional groups to introduce the desired substituents at specific positions on the benzene ring.

Synthesis of the Precursor: 4-Amino-5-chloro-2-methoxybenzoic acid

A common precursor for the target aldehyde is 4-amino-5-chloro-2-methoxybenzoic acid. A patented method describes its synthesis starting from p-aminosalicylic acid.[3] The process involves:

-

Methylation: The phenolic hydroxyl group and the carboxylic acid group of p-aminosalicylic acid are methylated using dimethyl sulfate in the presence of a base like potassium hydroxide.[3]

-

Chlorination: The resulting 4-amino-2-methoxybenzoic acid methyl ester is then chlorinated at the 5-position using N-chlorosuccinimide (NCS).[3]

-

Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid using a base, followed by acidification.[3]

Caption: Synthetic pathway for 4-Amino-5-chloro-2-methoxybenzoic acid.

Conversion of Benzoic Acid to Benzaldehyde

Step 1: Formation of the Weinreb-Nahm Amide

-

Activation of the Carboxylic Acid: To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq).[4][7]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide (Weinreb-Nahm amide).

Step 2: Reduction to the Aldehyde

-

Reaction Setup: Dissolve the purified Weinreb-Nahm amide (1.0 eq) in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Reducing Agent Addition: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.0-1.2 eq) or diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The use of a milder reducing agent is crucial to prevent over-reduction to the alcohol.

-

Quenching: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Carefully quench the reaction by the slow addition of a Rochelle's salt solution or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography.

Caption: Proposed synthesis of the target aldehyde via a Weinreb-Nahm amide intermediate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amino group protons, and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: Two singlets or two doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the two protons on the benzene ring. Their exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (amino, chloro, methoxy, and formyl groups).

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C=C Stretching (Aromatic): Medium to weak bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretching (Methoxy): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₈ClNO₂. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Applications in Drug Development: A Cornerstone for Prokinetic Agents

The primary application of this compound is as a key intermediate in the synthesis of prokinetic drugs, which are used to treat gastrointestinal disorders like gastroparesis, dyspepsia, and constipation.[1][8][9] These drugs primarily act as selective serotonin 5-HT₄ receptor agonists.[8][9]

Role in the Synthesis of Cisapride and Mosapride

The substituted benzamide moiety derived from 4-amino-5-chloro-2-methoxybenzoic acid (and by extension, the aldehyde) is a common structural feature in several prokinetic agents.

-

Cisapride: The synthesis of cisapride involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted piperidine derivative.[3][10] Specifically, the benzoic acid is activated, for example, by forming a mixed anhydride with ethyl chloroformate, and then reacted with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine to form the final amide bond.[11]

-

Mosapride: Similarly, the synthesis of mosapride, another potent 5-HT₄ agonist, utilizes a substituted benzamide scaffold.[1][9][12][13] The synthesis involves the acylation of 2-aminomethyl-4-(4-fluoro-benzyl)-morpholine with an activated derivative of 4-amino-5-chloro-2-ethoxybenzoic acid (a close analogue of the methoxy-containing precursor).[12]

Mechanism of Action: 5-HT₄ Receptor Agonism

Prokinetic agents like cisapride and mosapride exert their effects by stimulating 5-HT₄ receptors located on presynaptic terminals of enteric neurons. This stimulation enhances the release of acetylcholine, a key neurotransmitter in the gastrointestinal tract. Increased acetylcholine levels lead to enhanced smooth muscle contraction and improved coordination of gastrointestinal motility.

Caption: Signaling pathway of 5-HT₄ receptor agonist prokinetic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for related compounds, it is likely to be an irritant.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its utility for constructing more complex and biologically active molecules. Its synthesis, while requiring a multi-step approach, provides a versatile platform for the development of novel therapeutics, particularly in the realm of gastrointestinal prokinetic agents. The unique arrangement of its functional groups allows for the fine-tuning of the pharmacological properties of the final drug products. A thorough understanding of its synthesis, characterization, and applications is therefore essential for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

- 1. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cisapride hydrate, R-51619(anhydrous), Arcasin, Alimix, Propulsin, Propulsid, Acenalin, Risamol, Prepulsid-药物合成数据库 [drugfuture.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. WO2003106440A3 - PROCESS FOR THE SYNTHESIS OF A BENZAMIDE DERIVATIVE - Google Patents [patents.google.com]

- 9. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN1233240A - The synthetic method of cisapride - Google Patents [patents.google.com]

- 11. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 12. EP1515958A2 - Process for the synthesis of mosapride - Google Patents [patents.google.com]

- 13. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

4-Amino-5-chloro-2-methoxybenzaldehyde molecular weight

An In-depth Technical Guide: 4-Amino-5-chloro-2-methoxybenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. With a molecular weight of 185.61 g/mol , this compound is particularly significant in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs), most notably those targeting gastrointestinal disorders.[1] Its unique substitution pattern, featuring an amine, a chloro group, and a methoxy group on the benzaldehyde core, provides a versatile scaffold for developing prokinetic agents and other therapeutics.[1] This guide provides a comprehensive technical overview of its chemical properties, a proposed synthesis pathway, robust analytical characterization methods, key applications in drug discovery, and essential safety protocols.

Core Chemical and Physical Properties

The foundational characteristics of a chemical reagent are paramount for its effective use in research and development. The identity and purity of this compound are defined by a specific set of parameters.

Chemical Identity

A clear identification of the compound is the first step in any scientific endeavor. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 145742-50-3 | [2] |

| MDL Number | MFCD24645097 | [1][2] |

Physicochemical Data & Storage

The physical properties and stability of the compound dictate its handling and application in experimental settings.

| Property | Value | Source |

| Appearance | Solid | (related compound) |

| Purity | Typically ≥95% - 97% | [1][2] |

| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, protect from light, store under an inert gas | [1] |

Synthesis and Purification Workflow

While commercially available, understanding the synthetic rationale for this compound provides insight into potential impurities and informs the development of novel analogues. The synthesis of such a multi-substituted benzene ring requires careful strategic planning to ensure correct regiochemistry. A plausible synthetic route often starts from a more readily available precursor, such as 4-amino-5-chloro-2-methoxybenzoic acid or its methyl ester.

The causality for this choice lies in the relative stability of the carboxylic acid group during electrophilic aromatic substitution reactions that might be used to install the chloro and amino groups. The final step would then be a controlled reduction of the carboxylic acid or ester to the aldehyde. This avoids over-reduction to an alcohol and protects the other sensitive functional groups.

Caption: Generalized workflow for the synthesis and purification of this compound.

Protocol: Purification by Recrystallization

Recrystallization is a robust and cost-effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Rationale: This technique exploits differences in solubility between the desired product and impurities. As a hot, saturated solution cools, the decreased solubility of the product forces it to crystallize out, leaving more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) in small test tubes to identify a suitable system.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Analytical Characterization

Rigorous analytical validation is non-negotiable in scientific research and drug development. A multi-pronged approach is necessary to confirm the identity, purity, and structure of this compound.

Caption: A comprehensive workflow for the analytical validation of this compound.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).

-

Procedure: A standard solution of the compound is injected to determine its retention time. The analysis of the sample will show a major peak at this retention time, and the area percentage of this peak relative to all other peaks provides the purity value.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight, confirming the compound's elemental composition.

Methodology:

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Analysis Mode: Positive ion mode will likely show the protonated molecule [M+H]⁺.

-

Expected Mass: The analysis should reveal a prominent ion peak corresponding to the molecular weight of 185.61 plus the mass of a proton, with the characteristic isotopic pattern for a compound containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks).

Protocol: Structural Elucidation by NMR

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the precise arrangement of atoms and functional groups.

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals: The ¹H NMR spectrum should be consistent with the structure:

-

An aldehyde proton singlet (~9.5-10.5 ppm).

-

Two aromatic proton singlets in the aromatic region (~6.0-8.0 ppm).

-

A methoxy group singlet (~3.5-4.0 ppm).

-

A broad singlet for the amine protons (variable chemical shift).

-

Applications in Drug Development

The structural motifs within this compound are of significant interest in medicinal chemistry.

-

Prokinetic Agents: This molecule is a key intermediate for synthesizing drugs that enhance gastrointestinal motility.[1] Its structure is a component of several potent serotonin 5-HT₃ receptor antagonists and dopamine D₂ receptor antagonists, which are classes of drugs used to treat nausea, vomiting, and gastric motility disorders.[3]

-

Scaffold for Novel Therapeutics: The presence of multiple functional groups (aldehyde, amine, chloro, methoxy) allows for diverse chemical modifications. The aldehyde can be converted into Schiff bases, which have shown potential in anticancer research, or reductively aminated to build complex side chains.[4]

-

Structure-Activity Relationship (SAR) Studies: The chloro and methoxy groups play crucial roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.[5] This compound provides a valuable starting point for SAR exploration by modifying these groups.

Safety, Handling, and Storage

Based on data from structurally related compounds like 4-Amino-5-chloro-2-methoxybenzoic acid, appropriate safety precautions are mandatory.[6]

Hazard Identification

-

Skin Irritation: May cause skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE)

| Control | Specification | Rationale |

| Engineering Controls | Use only in a well-ventilated area or a chemical fume hood. | [7][8] To minimize inhalation of dust or vapors. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [9] To prevent eye contact and serious irritation. |

| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile). | [9] To prevent skin contact and irritation. |

| Skin/Body Protection | Wear a lab coat and appropriate protective clothing. | [7] To prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required for high-dust conditions. | [9] To prevent respiratory tract irritation. |

First Aid Measures

-

Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Ingestion: Rinse mouth and seek immediate medical advice.[6]

Conclusion

This compound is more than a simple chemical with a molecular weight of 185.61 g/mol . It is a strategically designed building block that holds significant value for the pharmaceutical and chemical research communities. Its utility as a precursor to potent prokinetic agents underscores its importance in drug development. A thorough understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in creating next-generation therapeutics and novel chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. scispace.com [scispace.com]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to 4-Amino-5-chloro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Amino-5-chloro-2-methoxybenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. From its fundamental properties to its role in the synthesis of complex bioactive molecules, this document serves as a critical resource for scientists engaged in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 145742-50-3

Molecular Formula: C₈H₈ClNO₂

Molecular Weight: 185.61 g/mol

This substituted benzaldehyde is a stable, solid compound under standard conditions. Its structure, featuring an aldehyde, a chloro group, a methoxy group, and an amino group on the benzene ring, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its reactivity and potential for derivatization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | - |

| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |

| Storage | 2-8°C, protected from light, under inert gas | --INVALID-LINK-- |

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Derivative

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. A more controlled approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a partial reduction.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Part A: Synthesis of 4-Amino-5-chloro-2-methoxybenzoyl chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add oxalyl chloride (1.5 equivalents) to the suspension at 0 °C. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-amino-5-chloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Part B: Reduction to this compound

-

Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude acid chloride from Part A in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents) in anhydrous THF.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development: A Key Intermediate for Prokinetic Agents

This compound is a crucial precursor for the synthesis of a class of drugs known as prokinetic agents, which are used to treat gastrointestinal motility disorders. The substituted benzamide moiety is a common pharmacophore in these drugs. A prime example is Cisapride, a serotonin 5-HT₄ receptor agonist.[1]

While many reported syntheses of Cisapride start from the corresponding benzoic acid,[2][3] the aldehyde functional group of this compound allows for alternative synthetic strategies, most notably reductive amination.

Reductive Amination for the Synthesis of Prokinetic Drug Analogs

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (in this case, our aldehyde) with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Reductive amination using this compound.

Step-by-Step Experimental Protocol for Reductive Amination (General):

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (1-1.2 equivalents).

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

While a complete set of experimental spectra for this compound is not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons as singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). - Methoxy protons (OCH₃) as a singlet around δ 3.8-4.0 ppm. - Amino protons (NH₂) as a broad singlet. |

| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-195 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. |

| IR (Infrared) | - N-H stretching of the amino group around 3300-3500 cm⁻¹. - C=O stretching of the aldehyde at approximately 1680-1700 cm⁻¹. - C-O stretching of the methoxy group around 1250 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 185 and 187 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). |

Safety and Handling

A safety data sheet for this compound (CAS 145742-50-3) is available from suppliers such as Aaronchem.[4] Based on data for structurally similar compounds, it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde

Introduction

4-Amino-5-chloro-2-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting gastrointestinal disorders where it serves as a crucial building block for prokinetic agents.[1] Its unique substitution pattern—an amino group, a chloro group, a methoxy group, and a formyl group on a benzene ring—necessitates a carefully designed synthetic strategy. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The proposed route emphasizes strategic chemical transformations, starting from a readily available precursor and detailing the rationale behind each synthetic step.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be strategically approached from 2-methoxy-4-nitrotoluene. This starting material is advantageous as it already contains the methoxy group and a nitro group that can be later converted to the required amino group. The synthesis will proceed through a series of reactions including chlorination, oxidation of the methyl group to an aldehyde, and finally, reduction of the nitro group.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Chlorination of 2-Methoxy-4-nitrotoluene

The initial step involves the selective chlorination of 2-methoxy-4-nitrotoluene to introduce the chlorine atom at the desired position. The directing effects of the existing substituents are crucial for the regioselectivity of this reaction. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. The position ortho to the methoxy group and meta to the nitro group is the most activated site for electrophilic aromatic substitution.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-methoxy-4-nitrotoluene in a suitable inert solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-6-methoxy-4-nitrotoluene.

-

Purify the product by recrystallization or column chromatography.

Causality: The methoxy group strongly activates the positions ortho and para to it for electrophilic attack. The nitro group deactivates the ring but directs incoming electrophiles to the meta position. The combined effect of these two groups directs the incoming chloro electrophile to the position ortho to the methoxy group and meta to the nitro group, yielding the desired isomer.

Step 2: Reduction of the Nitro Group

With the chloro substituent in place, the next step is the reduction of the nitro group to an amino group. This transformation is a standard procedure in aromatic chemistry and can be achieved using various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol:

-

Dissolve the 2-chloro-6-methoxy-4-nitrotoluene in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Conduct the hydrogenation at a suitable pressure (typically 1-3 atm) and room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-amino-5-chloro-2-methoxytoluene.

Causality: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups to amines in the presence of hydrogen gas. This method is generally selective and does not affect the other functional groups on the aromatic ring under these conditions.

Step 3: Conversion of the Methyl Group to an Aldehyde

This is a critical and often challenging step. A direct, one-step oxidation of the methyl group to an aldehyde in the presence of an amino group can be difficult. Therefore, a two-step process is proposed: initial conversion to a benzyl alcohol followed by oxidation to the aldehyde.

Sub-step 3a: Initial Side-Chain Oxidation to Benzyl Alcohol

A common method for this transformation is free-radical bromination of the methyl group followed by hydrolysis.

Protocol:

-

Dissolve 4-amino-5-chloro-2-methoxytoluene in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture with irradiation from a sunlamp to initiate the radical reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide.

-

Remove the solvent to obtain the crude benzyl bromide derivative.

-

Hydrolyze the benzyl bromide by heating with an aqueous solution of sodium carbonate to yield 4-amino-5-chloro-2-methoxybenzyl alcohol.

Sub-step 3b: Oxidation of the Benzyl Alcohol to the Aldehyde

The selective oxidation of the benzyl alcohol to the corresponding aldehyde can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

Protocol:

-

Dissolve the 4-amino-5-chloro-2-methoxybenzyl alcohol in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern oxidation or a TEMPO-catalyzed oxidation.[2][3]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, work up the reaction according to the specific protocol for the chosen oxidizing agent. For PCC, this typically involves filtration through a pad of silica gel to remove the chromium salts.

-

Purify the resulting this compound by column chromatography.

Causality: Mild oxidizing agents like PCC are selective for the oxidation of primary alcohols to aldehydes and are less likely to over-oxidize the product to a carboxylic acid. The presence of the amino group on the ring requires careful selection of the oxidant to avoid side reactions.

Alternative Formylation Strategies

Direct formylation of an appropriately substituted aniline derivative is another potential route. Methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions could be considered.[1][4][5][6][7][8][9][10][11][12][13][14]

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings. Aniline derivatives are good substrates for this reaction.[7][8][10][11][12][13]

-

Duff Reaction: This method employs hexamine in an acidic medium to introduce a formyl group, primarily at the ortho position to an activating group like a hydroxyl or amino group.[4][5][15]

-

Reimer-Tiemann Reaction: While classically used for phenols, modifications can sometimes be applied to anilines. It involves the reaction with chloroform in a basic solution.[1][6][9][16][14]

The choice of formylation method would depend on the specific starting material and the desired regioselectivity. For instance, starting with 3-chloro-6-methoxyaniline, a Vilsmeier-Haack or Duff reaction could potentially introduce the formyl group at the desired position.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Chlorination | 2-Methoxy-4-nitrotoluene | SO₂Cl₂, FeCl₃ | 2-Chloro-6-methoxy-4-nitrotoluene |

| 2 | Reduction | 2-Chloro-6-methoxy-4-nitrotoluene | H₂, Pd/C | 4-Amino-5-chloro-2-methoxytoluene |

| 3a | Bromination | 4-Amino-5-chloro-2-methoxytoluene | NBS, Benzoyl Peroxide | 4-Amino-5-chloro-2-methoxybenzyl bromide |

| 3b | Hydrolysis | 4-Amino-5-chloro-2-methoxybenzyl bromide | Na₂CO₃(aq) | 4-Amino-5-chloro-2-methoxybenzyl alcohol |

| 4 | Oxidation | 4-Amino-5-chloro-2-methoxybenzyl alcohol | PCC or TEMPO | This compound |

Conclusion

The synthesis of this compound presents a multi-step challenge that can be effectively addressed through a logical sequence of well-established organic reactions. The proposed pathway, commencing with 2-methoxy-4-nitrotoluene, offers a strategic approach to control the introduction and modification of functional groups to achieve the target molecule. The success of this synthesis relies on careful control of reaction conditions to ensure high regioselectivity and yield at each step. The alternative formylation routes provide additional flexibility for process optimization and scale-up. This guide serves as a foundational resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 10. Vilsmeier-Haack reaction [chemeurope.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. scispace.com [scispace.com]

- 13. aml.iaamonline.org [aml.iaamonline.org]

- 14. byjus.com [byjus.com]

- 15. Making sure you're not a bot! [ask.orkg.org]

- 16. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Amino-5-chloro-2-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.

Introduction

This compound is a substituted aromatic aldehyde with a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol [1]. Its structure incorporates several key functional groups: a primary aromatic amine, a chloro substituent, a methoxy ether, and an aldehyde. This unique combination of electron-donating (amino, methoxy) and electron-withdrawing (chloro, aldehyde) groups on the benzene ring results in a distinct spectroscopic fingerprint. Accurate interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is paramount for confirming its identity, purity, and for understanding its chemical reactivity in synthetic and medicinal chemistry applications.

This guide is structured to provide a comprehensive overview of each major spectroscopic technique, detailing not just the expected data but also the underlying principles that govern the spectral features of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

Predicted IR Data Summary

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| Amine (N-H) | Scissoring (Bend) | 1650-1580 | Medium-Strong |

| Aldehyde (C=O) | Stretch | 1700-1680 | Strong |

| Aromatic (C=C) | Stretch | 1600-1450 | Medium-Variable |

| Ether (C-O) | Asymmetric Stretch | 1275-1200 | Strong |

| Ether (C-O) | Symmetric Stretch | 1075-1020 | Medium |

| C-Cl | Stretch | 800-600 | Medium-Strong |

Interpretation of Key IR Peaks

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations[2][3]. The presence of two bands is a definitive indicator of a primary amine.

-

C=O Stretching: The aldehyde carbonyl group will produce a strong, sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a slightly lower wavenumber (1700-1680 cm⁻¹) compared to a non-conjugated aldehyde[4].

-

C-O Stretching: The methoxy group will show a strong C-O stretching band, characteristic of an aryl alkyl ether, typically in the 1275-1200 cm⁻¹ region[2].

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring will influence the appearance and number of these bands.

-

N-H Bending: The N-H scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹[2]. This peak can sometimes overlap with aromatic C=C stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups like -NH₂ and -OCH₃ will shield nearby protons (shift them upfield), while electron-withdrawing groups like -CHO and -Cl will deshield them (shift them downfield)[5][6].

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |

| Aldehyde (-CHO) | Singlet | 9.5 - 10.0 | 1H |

| Aromatic (C3-H) | Singlet | ~7.0 - 7.5 | 1H |

| Aromatic (C6-H) | Singlet | ~6.5 - 7.0 | 1H |

| Amine (-NH₂) | Broad Singlet | 4.0 - 5.0 | 2H |

| Methoxy (-OCH₃) | Singlet | ~3.8 - 4.0 | 3H |

Causality of Chemical Shifts:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, resulting in a downfield chemical shift[7].

-

Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at C6 is expected to be more upfield due to the stronger shielding effect of the ortho-amino and para-methoxy groups. The proton at C3 will be further downfield.

-

Amine Protons: The chemical shift of the amine protons can be variable and the peak is often broad due to quadrupole broadening and potential hydrogen exchange. The signal will disappear upon D₂O exchange, which is a useful diagnostic test[3].

-

Methoxy Protons: The methoxy protons will appear as a sharp singlet in a characteristic region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 205 |

| C-O (Methoxy) | 155 - 165 |

| C-NH₂ | 140 - 150 |

| C-Cl | 115 - 125 |

| C-CHO | 120 - 130 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

Interpretation of ¹³C Chemical Shifts:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield[7].

-

Substituted Aromatic Carbons: The carbons directly attached to electronegative atoms (O, N, Cl) will have their chemical shifts significantly influenced. The carbon attached to the methoxy group will be the most downfield among the ring carbons, followed by the carbon attached to the amino group.

-

Aromatic C-H Carbons: The chemical shifts of the unsubstituted aromatic carbons will fall within the typical aromatic region.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region, characteristic of sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle is typical.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data (EI)

| m/z | Ion | Comments |

| 185/187 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. |

| 184/186 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 156/158 | [M-CHO]⁺ | Loss of the formyl group. |

| 142/144 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene group from the methoxy. |

| 106 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |

Fragmentation Pathways:

The fragmentation of benzaldehydes is well-documented[8][9][10]. Key fragmentation pathways for this compound would include:

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion ([M-H]⁺).

-

Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), leading to the [M-CHO]⁺ ion.

-

Loss of Carbon Monoxide: Aromatic aldehydes can also undergo rearrangement and loss of a neutral carbon monoxide molecule.

Caption: Simplified fragmentation pathway for this compound.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be vaporized and separated from any impurities on a capillary column.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing IR, NMR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral data and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this multifaceted molecule, ensuring the integrity of their research and development endeavors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 10. scribd.com [scribd.com]

A Technical Guide to the Commercial Availability and Application of 4-Amino-5-chloro-2-methoxybenzaldehyde

This guide provides an in-depth analysis of 4-Amino-5-chloro-2-methoxybenzaldehyde, a crucial chemical intermediate for researchers and professionals in drug development. We will explore its commercial availability, key chemical properties, primary applications, and essential safety protocols, offering a comprehensive resource for its procurement and use.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its unique structure, featuring an amine, a chloro group, and a methoxy group on the benzaldehyde core, makes it a versatile building block in organic synthesis.

-

Synonyms: While less common, it may be referred to by its IUPAC name or variations thereof.

Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers. It is typically offered in research quantities, with options for bulk and custom synthesis available upon request.

Table 1: Summary of Commercial Suppliers

| Supplier | Purity Levels | Standard Pack Sizes | Lead Time |

| ChemUniverse | ≥ 97% | 100mg, 250mg, 1g | 6-8 days[1] |

| MySkinRecipes | ≥ 95% | 100mg, 250mg, 1g | 10-20 days[2] |

Note: Pricing is subject to change and is best obtained by direct inquiry with the suppliers. Both listed suppliers offer bulk quote requests.

The procurement process for this compound follows a standard workflow for research chemicals. The following diagram illustrates the typical steps from identification to laboratory use.

Caption: A typical workflow for procuring research chemicals.

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds.[2] Its structure is particularly valuable in the development of prokinetic agents, which are drugs that enhance gastrointestinal motility.[2]

The aldehyde functional group is highly reactive and serves as a handle for further molecular elaboration, often through reactions like reductive amination or condensation to form Schiff bases. These subsequent reactions allow for the introduction of more complex amine-containing moieties, which are often crucial for biological activity.

Research indicates that benzamide derivatives, which can be synthesized from this aldehyde's corresponding benzoic acid, exhibit potent activity as serotonin 5-HT3 and dopamine D2 receptor antagonists.[3] These receptors are significant targets for antiemetic drugs used to combat nausea and vomiting, particularly those induced by chemotherapy.[3]

Caption: Synthetic utility in pharmaceutical development.

Synthetic Considerations

While end-users typically purchase this compound, understanding its synthesis provides insight into potential impurities. The synthesis of related compounds often starts from commercially available precursors like 4-chloro-2-methoxybenzoic acid.[3] A plausible, high-level synthetic route to the target aldehyde would involve nitration, reduction of the nitro group to an amine, and subsequent formylation or careful oxidation of a related benzyl alcohol. A convenient synthesis for the related methyl 4-amino-5-chloro-2-methoxybenzoate has been reported, highlighting accessible synthetic pathways in this chemical space.[4]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Safety Precautions: Based on data for structurally similar compounds, this chemical should be handled with care. It may cause skin, eye, and respiratory irritation.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

P261 & P280: Avoid breathing dust/fumes and wear protective gloves/eye protection.[5]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Storage and Handling Protocol: To maintain its integrity, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C.[2]

-

Atmosphere: Store in an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation from oxidation.[2]

-

Light: Protect from light to avoid photochemical decomposition.[2]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation and ensure personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn.[6]

References

Methodological & Application

Application Note & Protocol: Strategic Condensation Reactions Involving 4-Amino-5-chloro-2-methoxybenzaldehyde for Advanced Intermediate Synthesis

Abstract

This technical guide provides a comprehensive protocol for conducting condensation reactions with 4-Amino-5-chloro-2-methoxybenzaldehyde, a key substituted benzaldehyde derivative. This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and Schiff bases, which are pivotal intermediates in pharmaceutical and materials science research. This document outlines the chemical principles, a detailed step-by-step protocol for a representative Schiff base formation, and critical considerations for reaction optimization and safety. The provided methodology is designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of this compound

This compound is an aromatic aldehyde characterized by the presence of an amine, a chloro, and a methoxy group. This unique substitution pattern makes it a precursor for a wide range of molecular scaffolds. The aldehyde functional group is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions, most notably with primary amines to form Schiff bases (imines). These Schiff bases are not merely synthetic intermediates; they often exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

The strategic importance of this starting material lies in its potential to generate complex molecular architectures. The presence of the amino group allows for further derivatization, while the chloro and methoxy substituents influence the electronic properties and steric hindrance of the molecule, thereby modulating the reactivity and the properties of the resulting products.

Core Principles: The Chemistry of Condensation

The primary condensation reaction involving this compound is the formation of a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The reaction proceeds via a nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine.[1][2]

The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[3] The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base.

Below is a generalized workflow for the synthesis of a Schiff base from this compound.

Caption: General workflow for Schiff base synthesis.

Detailed Experimental Protocol: Synthesis of a Schiff Base

This protocol details the synthesis of a Schiff base from this compound and a representative primary amine, aniline.

Materials:

-

Aniline (or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Safety Precautions:

-

This compound and its derivatives should be handled with care. Based on the safety data for similar compounds, it may cause skin and eye irritation.[6][7]

-

Always work in a well-ventilated fume hood.

-